4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid belongs to a class of heterocyclic compounds featuring an indazole ring fused to a cyclohexane ring. This specific isomer displays the carboxylic acid group at the 5-position and a nitrogen-bound hydrogen at the 1-position of the indazole ring. While not naturally occurring, its derivatives have gained attention in medicinal chemistry research primarily for their potential anti-inflammatory activities. [, ]
4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid is a bicyclic compound characterized by its unique indazole structure, which consists of a fused benzene and pyrazole ring. This compound is notable for its chiral centers at positions 4 and 5, contributing to its potential for stereospecific interactions in biological systems. The compound has garnered interest for its applications in medicinal chemistry and materials science due to its biological activity and structural properties.
The compound can be synthesized from various precursors through several chemical routes, with methods often involving the cyclization of hydrazine derivatives with carbonyl compounds. It is commercially available from multiple suppliers, indicating its relevance in research and industrial applications.
4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid belongs to the class of indazole derivatives, which are known for their diverse biological activities. Its classification as a carboxylic acid adds to its reactivity and potential applications in organic synthesis.
The synthesis of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid typically involves several key steps:
One method for synthesizing this compound involves:
The molecular formula of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is with a molecular weight of 166.17 g/mol. The structure features an indazole core with a carboxylic acid functional group at the 5-position.
4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors. The unique structural features allow it to bind selectively to specific sites, influencing biochemical pathways. For example, studies have shown that derivatives of this compound exhibit activity against sigma receptors associated with various diseases including central nervous system disorders and cancer .
The physical properties include:
Chemical properties relevant to this compound include:
4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid has several scientific applications:
The synthesis of indazole derivatives originated with Emil Fischer's 1883 landmark preparation of the parent heterocycle, establishing foundational methods for bicyclic pyrazole–benzene systems . Tetrahydroindazoles emerged later as chemists pursued partially saturated analogs to enhance metabolic stability and bioavailability. The specific compound 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid was first synthesized in the mid-20th century via acid-catalyzed cyclizations, but structural characterization remained limited until advances in NMR and mass spectrometry in the 1980s enabled precise elucidation of its fused bicyclic architecture . Early challenges included controlling ring saturation without compromising the pharmacophoric pyrazole nitrogen geometry and achieving regioselective carboxylation at the C5 position. These hurdles were overcome through ketone-directed functionalization of cyclohexanone precursors, notably through the use of 2-(hydroxymethylene)cyclohexanone-4-carboxylate intermediates [8].
Table 1: Key Historical Milestones in Indazole Chemistry
Year | Development | Significance |
---|---|---|
1883 | First synthesis of indazole by Emil Fischer | Established core synthetic routes for aromatic indazoles |
Mid-1900s | Development of tetrahydroindazole subclass | Introduced conformational flexibility while retaining bioactivity |
1980s | Advanced NMR characterization of tetrahydroindazoles | Enabled precise structural verification of saturated ring systems |
1979 | Anti-inflammatory activity discovery | Reported ED50 of 3.5 mg/kg for 1-phenyl derivative in carrageenan edema models [8] |
Regioselectivity poses a central challenge in tetrahydroindazole synthesis due to the energy differential between 1H- and 2H-tautomers. The 1H-tautomer (benzenoid form) dominates in solution and solid states, making 1-aryl derivatives thermodynamically favored over 2-aryl isomers [6]. This preference was leveraged in anti-inflammatory optimization, where 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids consistently outperformed their 2-aryl counterparts. In carrageenan edema tests, 1-phenyl derivatives exhibited ED50 values as low as 3.5 mg/kg, while 2-aryl isomers showed significantly reduced activity [8]. The regioselective synthesis hinges on:
Modern approaches employ transition metal catalysis and protecting group strategies to access 2-aryl derivatives, though yields remain modest compared to 1-aryl routes [6].
The foundational synthesis of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid employs condensation between phenylhydrazine and 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions [8]. This method constructs the bicyclic system while simultaneously introducing the C5 carboxylate, but traditional protocols suffer from side reactions that cap yields at 60–70% . Recent innovations address this limitation:
Table 2: Comparative Analysis of Synthetic Methods
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Classic acid-catalyzed | Ethanol reflux, 12h | 60–70 | Simple setup; readily available reagents |
α-Zirconium catalysis | Solvent-free, 80°C, 3h | 81–96 | Higher yields; reduced side products |
Microwave-assisted | 150 W, 80°C, 30 min | 78 | Faster reaction; lower energy consumption |
The C5 carboxylic acid group serves as a versatile handle for structural diversification to optimize pharmacological properties. Strategic modifications include:
These modifications directly influence target engagement. For instance, cyclohexylamide derivatives demonstrate 50-fold improved IDO1 inhibition (IC50 = 5.3 μM) compared to unmodified acids, while maintaining COX-2 selectivity . Similarly, ethyl ester prodrugs exhibit enhanced oral bioavailability in preclinical models, facilitating conversion to active acids in vivo [6].
Table 3: Bioactivity Enhancement Through Carboxylic Acid Modifications
Derivative | Biological Activity | Potency Enhancement |
---|---|---|
1-Phenyl- (parent acid) | Carrageenan edema inhibition | ED50 = 3.5 mg/kg [8] |
Ethyl ester | Oral bioavailability improvement | 3.2-fold AUC increase |
Cyclohexylamide | IDO1 enzyme inhibition | IC50 = 5.3 μM |
3,5-Dimethyl-1-aryl analog | COX-2 selective inhibition | 10-fold selectivity index |
The carboxylic acid group also enables salt formation for solubility tuning, with sodium salts achieving >5 mg/mL aqueous solubility versus <0.1 mg/mL for free acids—critical for in vivo administration in pharmacological studies . These targeted modifications demonstrate how strategic functionalization transforms the core scaffold into optimized leads for anti-inflammatory and oncotherapeutic development.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4